[(2S,3S)-3-amino-2-(2-methoxyphenyl)piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone
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Overview
Description
[(2S,3S)-3-amino-2-(2-methoxyphenyl)piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone is a complex organic compound that features a piperidine ring, an oxazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-amino-2-(2-methoxyphenyl)piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the methoxyphenyl group and the amino group. The oxazole ring is then synthesized and attached to the piperidine derivative. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-amino-2-(2-methoxyphenyl)piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of [(2S,3S)-3-amino-2-(2-methoxyphenyl)piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(2S,3S)-3-amino-2-(2-methoxyphenyl)piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone include other piperidine derivatives, oxazole-containing compounds, and molecules with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of structural features. The presence of both a piperidine ring and an oxazole ring, along with the specific functional groups, gives it distinct chemical and biological properties.
Properties
IUPAC Name |
[(2S,3S)-3-amino-2-(2-methoxyphenyl)piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-7-3-2-5-13(16)18-14(20)6-4-10-22(18)19(23)15-11-17(25-21-15)12-8-9-12/h2-3,5,7,11-12,14,18H,4,6,8-10,20H2,1H3/t14-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSNBCKLKIMHDL-KSSFIOAISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(CCCN2C(=O)C3=NOC(=C3)C4CC4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2[C@H](CCCN2C(=O)C3=NOC(=C3)C4CC4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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